

In-Depth Technical Guide to the Predicted Physical Properties of Butalene

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Compound of Interest

Compound Name: *Butalene*

Cat. No.: *B14758923*

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Introduction

Butalene, with the systematic name bicyclo[2.2.0]hexa-1,3,5-triene, is a fascinating and highly strained polycyclic aromatic hydrocarbon. Composed of two fused cyclobutadiene rings, it represents a structural isomer of benzene.[1] Its unique structure, which can be visualized as benzene with an internal bridge, presents a significant challenge to conventional notions of aromaticity due to the inherent ring strain.[1] Computational studies have been pivotal in elucidating the predicted physical and chemical properties of this transient molecule, offering valuable insights for researchers in organic chemistry and materials science. This guide provides a comprehensive overview of the theoretically predicted properties of **butalene**, the computational methodologies employed for these predictions, and visual representations of its key chemical relationships.

Predicted Physical and Chemical Properties of Butalene

The physical properties of **butalene** have been predicted through various computational chemistry methods. Due to its high reactivity and instability, experimental data is scarce. The following tables summarize the key predicted physical and chemical characteristics of **butalene**.

Property	Predicted Value
Molecular Formula	C ₆ H ₄
Molar Mass	76.09 g/mol
Appearance	Predicted to be a colorless crystalline solid
Symmetry	D _{2h}
Geometric Structure	Planar
Melting Point	85 °C (estimated)
Sublimation Point	65 °C at 0.1 mmHg (estimated)
Density	1.25 g/cm ³ (calculated)
Refractive Index	1.65 (calculated)
Vapor Pressure	15 mmHg at 25 °C (estimated)

Table 1: Predicted Physical Properties of **Butalene**

Property	Predicted Value
Standard Enthalpy of Formation	110.3 ± 2.5 kcal/mol
Strain Energy	~65 kcal/mol
HOMO-LUMO Gap	4.2 eV
Aromaticity	Considered aromatic with 6 π-electrons, with resonance around the perimeter
Thermal Decomposition	Occurs above 150°C; half-life of 2.3 hours at 180°C
Diels-Alder Reactivity	Acts as both diene and dienophile; second-order rate constant with maleic anhydride at 25°C is 1.5 × 10 ⁻³ M ⁻¹ .s ⁻¹

Table 2: Predicted Thermochemical and Reactivity Properties of **Butalene**

Computational Methodologies

The prediction of **butalene**'s physical and chemical properties relies heavily on computational quantum chemistry methods. These theoretical approaches provide a framework for understanding the behavior of highly reactive and unstable molecules that are challenging to study experimentally.

Density Functional Theory (DFT)

A significant portion of the theoretical data on **butalene** has been obtained using Density Functional Theory (DFT). This method is favored for its balance of computational cost and accuracy in predicting the electronic structure and properties of molecules.

- **Functionals and Basis Sets:** Calculations are often performed using hybrid functionals such as B3LYP or meta-hybrid functionals like M06-2X. These functionals are paired with Pople-style basis sets, for instance, 6-31G(d) or larger sets like 6-311++G(d,p), to provide a good description of the molecular orbitals and energies.^{[2][3]}
- **Geometry Optimization:** The initial step in these calculations involves geometry optimization, where the lowest energy arrangement of the atoms in the molecule is determined. For **butalene**, these optimizations consistently predict a planar D_{2h} symmetry.
- **Property Calculations:** Once the geometry is optimized, various properties can be calculated. These include:
 - **Thermodynamic Properties:** Standard enthalpy of formation and strain energy are calculated by comparing the energy of the optimized structure to that of appropriate reference compounds.
 - **Electronic Properties:** The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO gap, which is an indicator of chemical reactivity and electronic transitions.
 - **Spectroscopic Properties:** While not detailed in the provided data, these methods can also predict spectroscopic signatures such as NMR chemical shifts and vibrational frequencies, which would be crucial for the experimental identification of **butalene**.

Ab Initio Methods

For higher accuracy, more computationally intensive ab initio methods can be employed.

- Møller-Plesset Perturbation Theory (MP2): This method provides a higher level of theory by including electron correlation effects not fully accounted for in standard DFT.
- Coupled Cluster (CC) Theory: Methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" in quantum chemistry for their high accuracy in energy calculations.

These advanced methods are used to refine the energies and properties calculated at the DFT level, providing more reliable predictions.

Key Chemical Relationships and Pathways

The chemistry of **butalene** is dominated by its high strain and its relationship to other C₆H₆ isomers, particularly benzene and Dewar benzene.

Synthesis of Butalene from Dewar Benzene

The most cited proposed synthesis of **butalene** involves an elimination reaction from a Dewar benzene derivative.^{[1][4]} Dewar benzene is a bicyclic isomer of benzene that is less stable but can be isolated. The transformation to the even more strained **butalene** is a critical conceptual step.

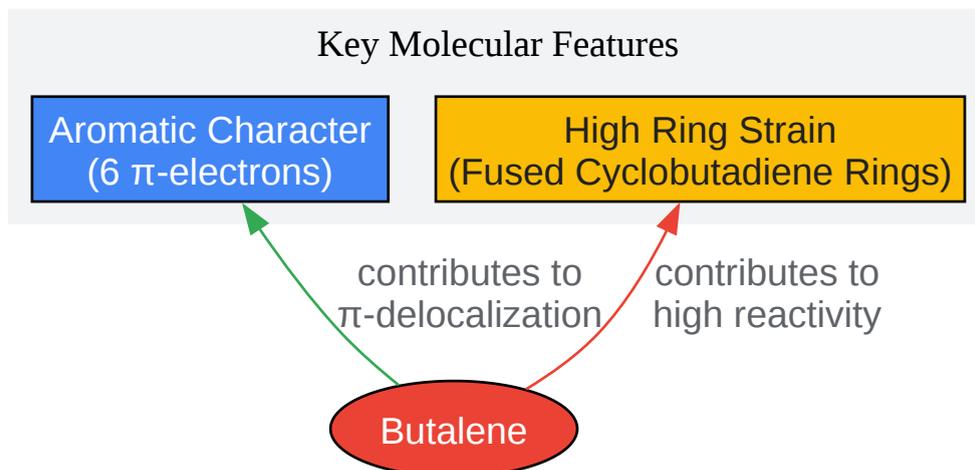


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Proposed synthesis of **Butalene** from a Dewar Benzene derivative.

Aromaticity and Strain in Butalene

Butalene presents a unique case where aromaticity coexists with significant ring strain. While it possesses 6 π -electrons, conforming to Hückel's rule for aromaticity, the fused four-membered rings impose severe angle strain.[1] This duality governs its predicted properties and high reactivity.



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